molecular formula C20H18ClF2N5O3 B605619 Asciminib CAS No. 1492952-76-7

Asciminib

Cat. No.: B605619
CAS No.: 1492952-76-7
M. Wt: 449.8 g/mol
InChI Key: VOVZXURTCKPRDQ-CQSZACIVSA-N
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Description

Asciminib, marketed under the brand name Scemblix, is a medication used to treat Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). It is a novel type of tyrosine kinase inhibitor that specifically targets the ABL myristoyl pocket (STAMP), making it distinct from other treatments that target the ATP-binding site .

Mechanism of Action

Target of Action

Asciminib, also known as ABL001, is a tyrosine kinase inhibitor (TKI) used in the treatment of chronic-phase Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) . It specifically targets the ABL1 kinase activity of the BCR-ABL1 fusion protein , which serves as a driver of CML proliferation in most patients with the disease .

Mode of Action

This compound is unique among TKIs in that it acts as an allosteric inhibitor . Unlike other TKIs that compete at the ATP binding sites of these proteins, this compound binds at the myristoyl pocket of the BCR-ABL1 protein , locking it into an inactive conformation . This unique mode of action allows this compound to be effective against most kinase domain mutations, including the T315I mutation, which produces a mutant BCR-ABL1 that is typically treatment-resistant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BCR-ABL1 pathway . The BCR-ABL1 fusion protein is a result of a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene between the BCR and ABL1 genes . This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated kinase activity and drives the proliferation of CML . By inhibiting the ABL1 kinase activity of the BCR-ABL1 fusion protein, this compound effectively suppresses this pathway .

Pharmacokinetics

The total apparent clearance of this compound is 6.7 L/h at a total daily dose of 80mg and 4.1 L/h at a dose of 200mg twice daily

Result of Action

This compound’s action results in the inhibition of the BCR-ABL1 fusion protein , leading to a decrease in the proliferation of CML . This results in a significant improvement in major molecular response rate and depth of response in patients with chronic-phase CML .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors such as the presence of other drugs in the patient’s system. For instance, strong inhibitors of the enzyme CYP3A4 may increase this compound exposure . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asciminib involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Asciminib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound that may have different pharmacological properties or improved efficacy.

Scientific Research Applications

Asciminib has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the interactions of tyrosine kinase inhibitors with their targets.

    Biology: Helps in understanding the molecular mechanisms of chronic myeloid leukemia and the role of the ABL myristoyl pocket.

    Medicine: Primarily used in the treatment of Ph+ CML, especially in patients who are resistant or intolerant to other tyrosine kinase inhibitors.

    Industry: Used in the development of new therapeutic agents targeting similar pathways.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: The first tyrosine kinase inhibitor used for CML treatment, targets the ATP-binding site.

    Dasatinib: A second-generation inhibitor with broader activity but also targets the ATP-binding site.

    Nilotinib: Another second-generation inhibitor with improved efficacy over imatinib but similar target site.

Uniqueness of Asciminib

This compound’s uniqueness lies in its ability to target the ABL myristoyl pocket, providing an alternative mechanism of action that can be effective against resistant forms of CML. This makes it a valuable option for patients who do not respond to other tyrosine kinase inhibitors.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZXURTCKPRDQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1492952-76-7
Record name Asciminib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ASCIMINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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